![molecular formula C12H21N3O B6285536 N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine CAS No. 1384669-03-7](/img/no-structure.png)
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. This can lead to the discovery of new drugs with a variety of biological activities.
Biological Activity Profiling
Stereochemistry plays a crucial role in the biological activity of compounds. The different stereoisomers and spatial orientations of substituents in molecules like N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine can lead to diverse biological profiles, which is crucial for drug candidates targeting enantioselective proteins .
Pharmacophore Development
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” is significant in pharmacophore development. It allows for the creation of bioactive molecules with target selectivity, which is essential in the design of new compounds with varied biological profiles .
Synthetic Chemistry
The compound’s structure suggests potential use in synthetic chemistry, where it could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique scaffold could be utilized in ring construction from different cyclic or acyclic precursors or in the functionalization of preformed pyrrolidine rings .
Antioxidant Potential
Compounds with structures similar to N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine have shown good scavenging potential in antioxidant assays, which could be explored further for this compound .
Solvent-Free Synthesis
The structural features of this compound suggest its potential application in solvent-free synthetic approaches, such as A3 and KA2 coupling reactions. This is an environmentally friendly method that avoids the use of solvents, which is increasingly important in green chemistry .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reference material in various spectroscopic and chromatographic techniques, aiding in the quantification and identification of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, such as the κ-opioid receptor (kor) . These receptors play a crucial role in pain perception and mood regulation.
Mode of Action
Compounds with similar structures have been found to act as antagonists at their target receptors . This means they bind to the receptor and block its activation, preventing any downstream effects.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine' involves the reaction of N-methylpyrrolidine with 2-bromo-5-(propan-2-yl)-1,3-oxazole followed by reduction with lithium aluminum hydride and subsequent N-methylation with methyl iodide.", "Starting Materials": [ "N-methylpyrrolidine", "2-bromo-5-(propan-2-yl)-1,3-oxazole", "lithium aluminum hydride", "methyl iodide" ], "Reaction": [ "Step 1: N-methylpyrrolidine is reacted with 2-bromo-5-(propan-2-yl)-1,3-oxazole in the presence of a base such as potassium carbonate to yield N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidine.", "Step 2: The resulting compound is then reduced with lithium aluminum hydride in anhydrous ether to yield the corresponding amine.", "Step 3: The amine is then N-methylated with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine." ] } | |
CAS RN |
1384669-03-7 |
Product Name |
N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine |
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.3 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.